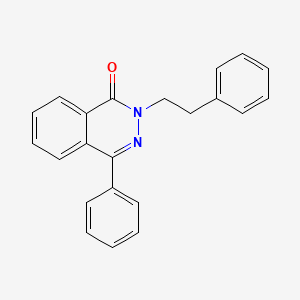

4-苯基-2-(2-苯乙基)-1(2H)-酞嗪酮

描述

Phthalazinone derivatives are a group of heterocyclic compounds characterized by their unique structure, which includes a phthalazinone core. This structure confers various properties on the compounds, making them valuable in the synthesis of high-performance polymers and materials with advanced functional capabilities.

Synthesis Analysis

The synthesis of phthalazinone derivatives often involves direct reactions under specific conditions to form the desired compound. For instance, a novel series of heterocyclic poly(arylene ether ketone)s were prepared from phthalazinone-containing monomers through a N-C coupling reaction, demonstrating the versatility of phthalazinone derivatives in polymer chemistry (Cheng et al., 2007).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is elucidated using various spectroscopic and magnetic resonance techniques, revealing intricate details about the bonding and arrangements within these molecules. For example, structural analysis of polymers derived from phthalazinone showed specific bonding patterns and forms, highlighting the lactam tautomer as a detectable form in the polymer structure (Paventi et al., 1996).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions enable the formation of high molecular weight polymers with specific characteristics, such as amorphous nature and solubility in common organic solvents, which are essential for their application in high-performance materials (Ding et al., 1998).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as glass transition temperatures and thermal stability, are crucial for their application in engineering and materials science. These properties are significantly influenced by the molecular structure and substituents present in the phthalazinone core. High glass transition temperatures and excellent thermal stability make these derivatives suitable for use in high-performance polymers (Lu et al., 2004).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives, including reactivity and interaction with other compounds, are fundamental to their application in polymer chemistry and material synthesis. For example, the incorporation of phthalazinone into polymer chains results in improved solubility and thermal properties, demonstrating the compound's ability to enhance the characteristics of polymers (Yu et al., 2009).

科学研究应用

支气管扩张和血栓素A2合成酶抑制: 山口等人(1993)的一项研究探索了4-苯基-2-(2-苯乙基)-1(2H)-酞嗪酮的衍生物作为支气管扩张剂和血栓素A2合成酶抑制剂的双重活性。他们发现某些衍生物表现出高体内活性,表明在哮喘治疗中具有潜在应用 (Yamaguchi et al., 1993).

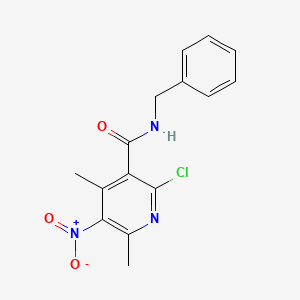

聚合物合成和表征: 于等人(2010)合成了一系列基于酞嗪酮的聚(芳基醚腈)。这些聚合物显示出改进的溶解性和热性能,表明在高性能聚合物材料中的应用 (Yu et al., 2010).

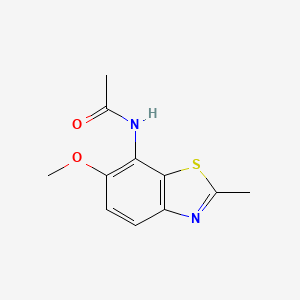

高温质子交换膜: 李等人(2012)开发了含有4-苯基酞嗪酮部分的聚苯并咪唑。这些聚合物显示出高的玻璃化转变温度和优异的热稳定性,使其有望用于高温质子交换膜应用 (Li et al., 2012).

磷酸二酯酶抑制: 范德梅等人(2001)合成了4-芳基取代的顺式四氢和顺式六氢酞嗪酮作为cAMP特异性磷酸二酯酶(PDE4)的抑制剂。这表明在PDE4涉及的疾病中具有潜在应用 (Van der Mey et al., 2001).

结构材料: 于等人(2009)制备了含有酞嗪酮部分的聚(芳基醚砜苯基-s-三嗪)共聚物。这些材料表现出高热稳定性和玻璃化转变温度,表明在高性能结构材料中的应用 (Yu et al., 2009).

聚合物结构分析: 帕文蒂等人(1996)对源自1,2-二氢-4-(4-羟基苯基)-1-氧-(2H)-酞嗪的聚合物进行了结构分析。本研究有助于理解聚合物的结构性质,这对它们在各个行业的应用至关重要 (Paventi et al., 1996).

属性

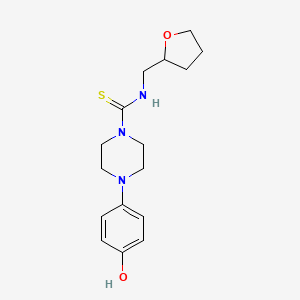

IUPAC Name |

4-phenyl-2-(2-phenylethyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c25-22-20-14-8-7-13-19(20)21(18-11-5-2-6-12-18)23-24(22)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLPOIJVTSXGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)